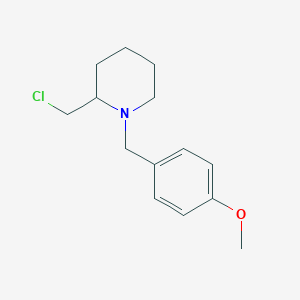

2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-17-14-7-5-12(6-8-14)11-16-9-3-2-4-13(16)10-15/h5-8,13H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHWOLABCJMOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloromethyl 1 4 Methoxy Benzyl Piperidine and Analogous Structural Motifs

General Principles for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a foundational step in the synthesis of numerous complex molecules. Chemists have developed a wide array of strategies to construct this six-membered N-heterocycle, broadly categorized into reduction of pyridine (B92270) precursors, cyclization reactions, and methods employing organometallic reagents. nih.gov

Catalytic Hydrogenation and Reduction Strategies for Piperidine Cycle Construction

Catalytic hydrogenation of pyridine and its derivatives is one of the most direct and atom-economical methods for synthesizing the piperidine core. acs.org This approach typically involves the reduction of the aromatic pyridine ring using a heterogeneous or homogeneous catalyst.

Heterogeneous Catalysis: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a classic and effective catalyst for the hydrogenation of substituted pyridines. asianpubs.org The reactions are often conducted in acidic media, such as glacial acetic acid, under hydrogen pressures ranging from 50 to 70 bar. asianpubs.org Other common heterogeneous catalysts include rhodium on carbon (Rh/C), which can operate at lower atmospheric pressures, and palladium on carbon (Pd/C). asianpubs.orgorganic-chemistry.org The use of ammonium (B1175870) formate with Pd/C offers a transfer hydrogenation method that avoids the need for high-pressure hydrogen gas. organic-chemistry.org

Homogeneous Catalysis: Homogeneous catalysts offer advantages in terms of selectivity and milder reaction conditions. Rhodium complexes, such as those derived from [RhCpCl₂]₂ (Cp = η⁵-pentamethylcyclopentadienyl), have been successfully used for the transfer hydrogenation of N-benzylpyridinium salts, utilizing a formic acid/triethylamine (B128534) mixture as the hydrogen source. dicp.ac.cnacs.org More recently, electrocatalytic hydrogenation using carbon-supported rhodium catalysts has emerged as a sustainable method, proceeding at ambient temperature and pressure. nih.gov This technique has demonstrated quantitative conversion of pyridine to piperidine with high current efficiency. nih.gov

A summary of various catalytic systems for pyridine reduction is presented in Table 1.

| Catalyst System | Hydrogen Source | Conditions | Substrate Scope | Citation(s) |

| PtO₂ (Adams' catalyst) | H₂ gas (50-70 bar) | Glacial acetic acid, room temp. | Substituted pyridines | asianpubs.org |

| Rh/C | H₂ gas | Lower atmospheric pressure | Pyridines | asianpubs.org |

| Rhodium complexes | Formic acid/triethylamine | Mild conditions | N-benzylpyridinium salts | dicp.ac.cnacs.org |

| Carbon-supported Rhodium | Electrocatalytic | Ambient temp. & pressure | Pyridines, quinolines, pyrroles | nih.gov |

| B(C₆F₅)₃ | Me₂PhSiH/ⁱPr₂NH | 110 °C | Substituted pyridines | acs.org |

| RuCl₃·xH₂O | Ammonia borane | Mild conditions | Pyridines, quinolines, indoles | organic-chemistry.org |

Intramolecular and Intermolecular Cyclization Approaches to Piperidine Synthesis

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors, allowing for precise control over substituent placement. These methods can be broadly classified as intramolecular or intermolecular. nih.gov

Intramolecular Cyclization: Intramolecular strategies involve the formation of a C-N or C-C bond in a precursor that already contains the requisite atoms for the ring. nih.gov Key approaches include:

Reductive Amination: The intramolecular reductive amination of ϖ-amino fatty acids, catalyzed by iron complexes with phenylsilane as a reductant, can form the piperidinone intermediate, which is then further reduced. nih.gov

Radical Cyclization: Cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes is an effective method for producing various piperidines. nih.gov Another approach involves the cyclization of aminonitriles in the presence of DIBAL-H. nih.gov

Aza-Michael Reaction: The intramolecular aza-Michael reaction of N-tethered alkenes, often promoted by an organocatalyst, yields enantiomerically enriched substituted piperidines. rsc.orgnih.gov

Hydroamination: Gold(I) or Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, offering a route that tolerates sensitive functional groups. nih.govorganic-chemistry.org

Intermolecular Cyclization: Intermolecular methods assemble the piperidine ring from two or more separate components. A common strategy is the [5+1] annulation, which combines a five-carbon component with a nitrogen source. nih.gov The condensation of amines with aldehydes or ketones followed by reduction of the resulting imine, a process known as reductive amination, is a frequently used method for C-N bond formation in these cyclizations. nih.gov Additionally, electroreductive cyclization of an imine with a terminal dihaloalkane (e.g., 1,4-dibromobutane) in a flow microreactor has been developed as a green and efficient method. nih.gov

Application of Organometallic Chemistry in Substituted Piperidine Synthesis

Organometallic reagents are invaluable tools for forming carbon-carbon bonds, enabling the synthesis of highly functionalized piperidines. whiterose.ac.uk The reactivity of these reagents can be tuned by the choice of metal.

Organozinc reagents are favored for their functional group tolerance due to the less polar, more covalent nature of the zinc-carbon bond. whiterose.ac.uk They can be used in cross-coupling reactions with various electrophiles in the presence of a palladium catalyst (Negishi coupling). whiterose.ac.uk For instance, protected β-aminoalkyl zinc iodides can react with electrophiles like 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, with subsequent cyclization yielding substituted piperidines. whiterose.ac.uk

Organocopper reagents are also important sources of carbon nucleophiles. whiterose.ac.uk The 1,4-conjugate addition of organocopper reagents to activated pyridines (e.g., N-acylpyridinium salts) can occur with high regioselectivity at the 4-position, leading to dihydropyridine intermediates that can be subsequently hydrogenated to the corresponding 4-substituted piperidine. youtube.com

Targeted Introduction of the 1-(4-Methoxybenzyl) Moiety

The 4-methoxybenzyl (PMB) group is a common N-protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to oxidative cleavage. Its introduction onto the piperidine nitrogen is a critical step in synthesizing the target compound.

Reductive Amination Protocols for N-Benzylation and Related Transformations

Reductive amination is a highly efficient and widely used one-pot method for N-alkylation. researchgate.net It involves the reaction of an amine (in this case, a pre-formed 2-chloromethylpiperidine) with an aldehyde or ketone (4-methoxybenzaldehyde) in the presence of a reducing agent. chim.it The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. researchgate.nettandfonline.com

A variety of reducing agents can be employed, each with specific advantages.

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a common and cost-effective choice, often used in conjunction with an activating agent like NaH₂PO₄·H₂O or a cation exchange resin. orientjchem.orgredalyc.org Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder reagents that are selective for the iminium ion over the starting aldehyde. nih.gov

Borane Complexes: Borane-pyridine complex (BAP) is a less toxic alternative to cyanide-containing reagents and is effective for the reductive amination of secondary amines like piperidine. tandfonline.com Picoline-borane is another safe and sustainable option. chemspider.com

Catalytic Hydrogenation: The imine intermediate can also be reduced using catalytic hydrogenation (e.g., H₂/Pd-C), which is a clean method that produces water as the only byproduct. chim.itchemspider.com Cobalt-containing composites are being explored as platinum-group-metal-free catalysts for this transformation. donnu.edu.ua

The choice of solvent and reaction conditions can significantly impact the yield and selectivity of the reaction. Protic solvents like ethanol or methanol are commonly used, but aprotic solvents such as THF or CH₂Cl₂ are also compatible with many reducing agents. tandfonline.comredalyc.org

| Reducing System | Aldehyde/Amine | Conditions | Yield | Citation(s) |

| NaBH₄ / NaH₂PO₄·H₂O | 4-methoxybenzaldehyde / aniline | THF, reflux | 92% | orientjchem.org |

| Borane-pyridine (BAP) | Various aldehydes / piperidines | EtOH | Good to excellent | tandfonline.com |

| Picoline-borane | Benzaldehyde / Boc-DAB-OH | Methanol/H₂O | 72% (intermediate) | chemspider.com |

| H₂ / Co-composite catalyst | p-methoxybenzaldehyde / di-iso-propylamine | Toluene, 100 °C, 50 bar | 99% | donnu.edu.ua |

Direct N-Alkylation with 4-Methoxybenzyl Halides (e.g., 4-methoxybenzyl chloride)

Direct N-alkylation via a nucleophilic substitution (Sₙ2) reaction is a fundamental method for forming C-N bonds. acsgcipr.org This approach involves reacting the piperidine nitrogen with an alkyl halide, such as 4-methoxybenzyl chloride. princeton.edursc.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of 4-methoxybenzyl chloride itself can be achieved by reacting anisole (B1667542) with paraformaldehyde and gaseous hydrogen chloride. prepchem.com

While conceptually straightforward, direct alkylation can be complicated by overalkylation, especially when forming secondary or tertiary amines from primary or secondary amines, respectively. acsgcipr.org However, for the benzylation of a pre-formed secondary amine like 2-chloromethylpiperidine, this is a viable and direct route. The reaction conditions can be optimized by varying the solvent, base, and temperature. Recent advancements include the use of microwave irradiation in aqueous media to accelerate the reaction, providing a greener alternative to traditional methods. rsc.org Furthermore, metallaphotoredox approaches using copper catalysts have emerged as a general method for N-alkylation with alkyl halides at room temperature, expanding the scope and overcoming limitations of traditional Sₙ2 reactions. princeton.edu

Utilization of N-Benzyl-4-piperidones as Building Blocks in Piperidine Synthesis

N-Benzyl-4-piperidone is a widely utilized and commercially available starting material in the synthesis of various piperidine derivatives. chemicalbook.comguidechem.com The N-benzyl group serves as a stable protecting group for the piperidine nitrogen, which is resilient to many reaction conditions, yet can be removed via methods like catalytic hydrogenation if further modification at the nitrogen is desired. The carbonyl group at the C-4 position is a versatile functional handle, allowing for a multitude of chemical transformations. guidechem.com

While the target molecule is a 2-substituted piperidine, the principles of using N-benzylated piperidones are foundational. Synthetic routes often begin with the construction of the N-benzyl piperidone core. Common methods for its preparation include the direct N-alkylation of 4-piperidone with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base, or through a multi-step sequence involving a Michael addition followed by a Dieckmann condensation using benzylamine and an acrylate ester. chemicalbook.comchemicalbook.com

The following table summarizes common synthetic routes to N-Benzyl-4-piperidone:

| Starting Materials | Key Reactions | Typical Yield | Reference |

| 4-Piperidone Monohydrate HCl, Benzyl Bromide | Nucleophilic Substitution | 89% | chemicalbook.com |

| Benzylamine, Methyl Acrylate | Michael Addition, Dieckmann Condensation, Decarboxylation | 78% | chemicalbook.comchemicalbook.com |

| N-benzylpiperidone, Methyl Iodide | Quaternization (intermediate step) | 96% | acs.org |

Although these routes lead to a 4-keto functionality, the established stability and reactivity of the N-benzyl piperidine framework are transferable to strategies aimed at synthesizing 2-substituted analogs. The synthesis of the target compound would necessitate a different approach that establishes the substitution pattern at the C-2 position, such as the hydrogenation of a corresponding substituted pyridine. whiterose.ac.uk

Installation of the 2-Chloromethyl Group

A critical step in the synthesis of the title compound is the introduction of the chloromethyl group at the C-2 position of the piperidine ring. This functional group is often installed by converting a more accessible precursor, typically a hydroxymethyl group.

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For a precursor such as 1-(4-methoxy-benzyl)-2-(hydroxymethyl)piperidine, this can be achieved using a variety of standard chlorinating agents. Thionyl chloride (SOCl₂) is a common choice for this conversion, often used in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. Other reagents, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), can also be effective.

The general reaction is as follows:

Precursor: 1-(4-methoxy-benzyl)-2-(hydroxymethyl)piperidine

Reagent: SOCl₂ or similar chlorinating agent

Product: 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine

The selection of the reagent and reaction conditions is crucial to ensure high yield and to avoid side reactions, such as elimination or reactions involving the tertiary amine. The synthesis of related oxazolidine derivatives from 2-(hydroxymethyl)piperidine highlights the reactivity of the hydroxymethyl group in this position. nih.gov

The C-2 position of the piperidine ring is a stereocenter. Therefore, unless a racemic product is desired, the synthesis must employ stereoselective methods. The stereoselective synthesis of 2-substituted piperidines is a well-developed field, often relying on one of two main strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the desired stereochemistry.

Asymmetric Catalysis: Using a chiral catalyst or auxiliary to control the stereochemical outcome of a key bond-forming reaction that sets the stereocenter.

For instance, asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) can produce an enantiomerically enriched piperidine. nih.gov Another powerful approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a reaction, and then subsequently removed. lincoln.ac.uklincoln.ac.uk Recent advances in copper-catalyzed asymmetric cyclizative aminoboration have also provided routes to chiral 2,3-disubstituted piperidines. nih.gov The specific strategy to obtain an enantiomerically pure version of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine would likely involve the stereoselective reduction of a corresponding pyridinium (B92312) salt or the cyclization of a chiral acyclic precursor. google.com

Convergent and Divergent Synthetic Pathways to the Compound

A divergent synthesis begins with a common core structure which is then elaborated into a library of different compounds. crossref.org One could synthesize a versatile piperidine intermediate, such as N-Boc-2-(hydroxymethyl)piperidine. From this central molecule, one branch of the synthesis could involve N-alkylation with 4-methoxybenzyl chloride, followed by chlorination of the alcohol. Other branches could introduce different N-substituents or modify the hydroxymethyl group into other functionalities, thus creating a library of related compounds from a single precursor. lincoln.ac.uklincoln.ac.uk This strategy is particularly valuable in drug discovery for exploring structure-activity relationships.

Advanced Synthetic Strategies and Optimization Studies

The efficient synthesis of highly substituted piperidines requires careful control over selectivity. ajchem-a.com For the target compound, this involves managing the reactivity of multiple functional groups and controlling the spatial arrangement of the substituent at the C-2 position.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, a key chemoselective challenge is the chlorination of the primary alcohol without reacting with the tertiary amine or the electron-rich 4-methoxybenzyl group. The choice of a mild chlorinating agent and optimized reaction conditions is paramount to avoid unwanted side products. mdpi.com

Regioselectivity: This is the control of where a reaction occurs on a molecule. The regiochemistry of the target compound is defined by the 2-substitution on the piperidine ring. Synthetic strategies must be designed to ensure this specific arrangement. This is typically achieved by starting with a pyridine already substituted at the desired position or by using cyclization strategies that favor the formation of the 2-substituted product. whiterose.ac.uk

Stereoselectivity: As previously discussed, controlling the three-dimensional arrangement at the C-2 stereocenter is a critical aspect. Modern synthetic methods, including chemo-enzymatic approaches and asymmetric catalysis, offer powerful tools to achieve high levels of diastereoselectivity and enantioselectivity. nih.govnih.gov The development of methods for producing specific regio- and diastereoisomers of substituted piperidines is an active area of research, crucial for creating molecules with well-defined three-dimensional shapes for biological applications. whiterose.ac.ukrsc.org

The following table summarizes the key selectivity considerations:

| Selectivity Type | Challenge in Synthesis | Potential Solution |

| Chemoselectivity | Chlorination of the alcohol without affecting the amine or aromatic ring. | Use of mild, alcohol-specific chlorinating agents (e.g., SOCl₂ at low temperature). |

| Regioselectivity | Ensuring substitution exclusively at the C-2 position. | Hydrogenation of a 2-substituted pyridine precursor; controlled cyclization of an acyclic amine. |

| Stereoselectivity | Controlling the absolute stereochemistry at the C-2 chiral center. | Asymmetric hydrogenation; use of chiral auxiliaries; chiral pool synthesis. |

Influence of Reaction Conditions on Synthetic Outcomes

Temperature:

Temperature plays a critical role in the rate of reaction and the formation of byproducts. In the synthesis of piperidine derivatives, including N-alkylation and cyclization reactions, temperature control is essential. For instance, in the N-benzylation of piperidines, the reaction proceeds adequately at temperatures ranging from 5°C to 75°C. google.com Lower temperatures are often favored to minimize side reactions and improve selectivity. For example, the preparation of certain sulfonate esters, which can be precursors to piperidine derivatives, is conveniently performed at temperatures below 20°C, typically between 0°C and 15°C. google.com Conversely, some hydrogenation reactions for the formation of the piperidine ring may require elevated temperatures and pressures to proceed efficiently. nih.gov However, milder conditions are generally preferred to avoid decomposition of reactants and products.

Solvent:

The choice of solvent can profoundly influence the reaction pathway and outcome. Solvent polarity, proticity, and coordinating ability are key factors. For the N-alkylation of piperidines with benzyl chlorides, a range of solvents have been explored, including methanol, acetonitrile (B52724), acetone, and benzene (B151609). rsc.org The solvent can affect the relative rates of competing reaction mechanisms, such as SN1 and SN2. chemicalforums.com For example, polar protic solvents like ethanol might favor an SN1 pathway for reactive electrophiles like p-methoxybenzyl chloride, which could lead to unwanted side reactions with the solvent itself. chemicalforums.com In contrast, aprotic solvents like dichloromethane (DCM) are often preferred for such reactions. chemicalforums.com In some cases, solvent-free conditions have been investigated, though this may result in moderate yields. nih.gov For specific reactions like the synthesis of 4-chloro-piperidine derivatives, anhydrous methylene chloride is a suitable solvent. rasayanjournal.co.in The use of water as a solvent has also been explored in certain hydrogenation processes, offering a more environmentally friendly approach. nih.gov

Catalysts:

Catalysts are frequently employed to enhance reaction rates and control selectivity in the synthesis of piperidine derivatives. Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, iridium, and cobalt, are widely used for hydrogenation reactions to form the piperidine ring from pyridine precursors. nih.gov For instance, a palladium on carbon (Pd/C) catalyst is effective for the debenzylation of N-protected piperidine intermediates. google.com Rhodium catalysts have shown effectiveness in the synthesis of 3-substituted piperidines. nih.gov In some synthetic strategies, Lewis acids like Niobium(V) chloride (NbCl₅) can mediate cyclization reactions to form the piperidine ring. rasayanjournal.co.in Organocatalysts, such as tartaric acid, have also been utilized for the synthesis of highly substituted piperidines under mild conditions. nih.gov

Additives:

Additives are often used to modulate the reactivity of the system and improve the outcome of the synthesis. In N-alkylation reactions, bases are commonly added to neutralize the acid generated during the reaction. Examples of bases include triethylamine, ethyl diisopropyl amine, and potassium carbonate. google.comchemicalforums.com The choice of base can be critical; for instance, using a hindered base like diisopropylethylamine (DIPEA) can help to avoid the formation of quaternary ammonium salts. chemicalforums.com In some hydrogenation reactions, additives like triethylamine can be used to achieve higher yields of specific products. nih.gov

The interplay of these reaction conditions is complex, and optimization is often required to achieve the desired synthetic outcome. The following tables summarize the influence of various conditions on the synthesis of piperidine derivatives.

Table 1: Influence of Temperature on Piperidine Synthesis

| Reaction Type | Temperature Range | Observations |

| N-Benzylation | 5°C - 75°C | Adequate reaction progression. google.com |

| Sulfonate Ester Formation | 0°C - 15°C | Convenient for minimizing side reactions. google.com |

| Hydrogenation | Elevated Temperatures | Often required for efficient conversion, but milder conditions are sought. nih.gov |

Table 2: Influence of Solvent on N-Alkylation of Piperidines

| Solvent | Polarity | Type | Observations |

| Methanol | Polar | Protic | Can participate in SN1 reactions with reactive electrophiles. rsc.orgchemicalforums.com |

| Acetonitrile | Polar | Aprotic | A common solvent for N-alkylation. rsc.orgnih.gov |

| Dichloromethane (DCM) | Nonpolar | Aprotic | Often a preferred solvent to avoid solvent-related side reactions. chemicalforums.com |

| Benzene | Nonpolar | Aprotic | Has been used in studies of N-benzylation kinetics. rsc.org |

Table 3: Common Catalysts in Piperidine Synthesis

| Catalyst | Reaction Type | Function |

| Palladium on Carbon (Pd/C) | Hydrogenation/Debenzylation | Catalyzes the addition of hydrogen and removal of benzyl groups. google.com |

| Rhodium Complexes | Hydrogenation | Effective for the synthesis of substituted piperidines. nih.gov |

| Niobium(V) Chloride (NbCl₅) | Cyclization | Mediates the formation of the piperidine ring. rasayanjournal.co.in |

| Tartaric Acid | Multi-component Reaction | Acts as an organocatalyst for piperidine formation. nih.gov |

Table 4: Role of Additives in Piperidine Synthesis

| Additive | Type | Function |

| Triethylamine | Base | Neutralizes acid formed during N-alkylation. google.com |

| Diisopropylethylamine (DIPEA) | Hindered Base | Prevents the formation of quaternary ammonium salts. chemicalforums.com |

| Potassium Carbonate | Base | Used in N-alkylation reactions. chemicalforums.com |

Reactivity and Chemical Transformations of 2 Chloromethyl 1 4 Methoxy Benzyl Piperidine

Reactivity of the Chloromethyl Group

The chloromethyl group serves as a reactive electrophilic handle, susceptible to a variety of nucleophilic attacks and other transformations. Its position adjacent to the piperidine (B6355638) ring influences its reactivity, making it a key site for molecular elaboration.

Nucleophilic Substitution Reactions (e.g., with nitrogen, oxygen, sulfur nucleophiles)

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where the chlorine atom is displaced by a wide array of nucleophiles. This SN2-type reaction is a cornerstone for introducing new functional groups onto the piperidine scaffold.

Nitrogen Nucleophiles: A common transformation involves the reaction with nitrogen-based nucleophiles to form various amine derivatives. For instance, treatment with sodium azide (B81097) introduces an azido (B1232118) group, which can subsequently be reduced to a primary amine. Other nitrogen nucleophiles, such as primary and secondary amines, can also be employed to generate higher-order amine structures.

Oxygen Nucleophiles: Alkoxides and phenoxides readily react with the chloromethyl group to form the corresponding ethers. For example, sodium methoxide (B1231860) can be used to introduce a methoxymethyl group at the C2 position. Similarly, reaction with carboxylate salts can yield ester derivatives.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently to form thioethers. The use of reagents like sodium thiophenoxide allows for the introduction of arylthio groups, which can be valuable for further synthetic manipulations.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|---|

| Nitrogen | Azide | Sodium Azide (NaN₃) | Azidomethyl |

| Primary Amine | Methylamine (CH₃NH₂) | (Methylaminomethyl) | |

| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxymethyl |

| Carboxylate | Sodium Acetate (CH₃COONa) | (Acetoxymethyl) | |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | (Phenylthiomethyl) |

Elimination Reactions Leading to Olefinic Species

Under the influence of a strong, non-nucleophilic base, 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine can undergo an elimination reaction. This process involves the removal of a proton from the C2 position and the concurrent expulsion of the chloride ion, leading to the formation of an exocyclic double bond and yielding 1-(4-methoxybenzyl)-2-methylenepiperidine. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Rearrangement Reactions Involving the Chloromethyl Unit

While less common, rearrangement reactions involving the chloromethyl group can occur under specific conditions, often promoted by Lewis acids or under solvolytic conditions. For instance, a Wagner-Meerwein type rearrangement could potentially lead to ring expansion, although this is highly dependent on the stability of the resulting carbocation intermediates. Such rearrangements are often observed in related systems and can provide pathways to alternative heterocyclic scaffolds.

Transformations Involving the Piperidine Nitrogen Atom (N1)

The nitrogen atom of the piperidine ring, protected by the 4-methoxybenzyl (PMB) group, offers another avenue for chemical modification. The PMB group is a versatile protecting group that can be removed under specific conditions, allowing for subsequent functionalization of the nitrogen.

Deprotection and Further N-Functionalization (e.g., acylation, sulfonylation)

The removal of the 4-methoxybenzyl group is a key step in many synthetic routes, unmasking the secondary amine for further reactions. The electron-rich nature of the PMB group makes it susceptible to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this purpose. Alternatively, strong acids like trifluoroacetic acid (TFA) can also effect its removal.

Once deprotected, the resulting 2-chloromethylpiperidine can undergo a variety of N-functionalization reactions:

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base affords stable sulfonamides.

| Reaction | Reagent(s) | Functional Group Introduced |

|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine (B128534) | Acetyl |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine (B92270) | Tosyl |

Quaternization Reactions of the Tertiary Amine

The tertiary amine in 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine can react with alkylating agents to form a quaternary ammonium salt. This reaction, known as quaternization, typically involves treatment with an alkyl halide, such as methyl iodide. The resulting piperidinium (B107235) salt possesses different solubility and reactivity properties compared to the parent tertiary amine.

Chemical Modifications of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group serves as a crucial N-protecting group in the synthetic chemistry of piperidines. Its reactivity allows for selective modifications, including its removal or substitution on the aromatic ring, which are pivotal steps in the elaboration of the piperidine scaffold.

Selective Cleavage of the N-Benzyl Protective Group

Oxidative Cleavage: A common and efficient method for the deprotection of N-PMB groups is through oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are frequently employed. These reagents are highly effective for cleaving the electron-rich 4-methoxybenzyl group while typically leaving other functionalities, like the chloromethyl group, intact. The reaction proceeds via a single electron transfer mechanism, leading to the formation of a stable 4-methoxybenzyl cation.

Acidic Cleavage: The N-PMB group can also be removed under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH) can effectively cleave the benzyl-nitrogen bond. These conditions are generally compatible with the chloromethyl group, which is relatively stable to acid-mediated hydrolysis in the absence of potent nucleophiles. The use of a cation scavenger, such as anisole (B1667542) or 1,3-dimethoxybenzene, is often recommended to prevent potential side reactions of the liberated 4-methoxybenzyl cation with the substrate or solvent.

| Reagent | Conditions | Compatibility with Chloromethyl Group |

| DDQ | CH₂Cl₂/H₂O, rt | High |

| CAN | CH₃CN/H₂O, 0 °C to rt | High |

| TFA | CH₂Cl₂, with scavenger | High |

| TfOH | CH₂Cl₂, with scavenger | High |

Electrophilic Aromatic Substitutions on the Methoxybenzyl Ring

The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methoxy (B1213986) group and the piperidinomethyl substituent. The methoxy group is a strong ortho-, para-directing group. Since the para position is already substituted, electrophilic attack is expected to occur predominantly at the positions ortho to the methoxy group (C3' and C5'). While specific studies on the electrophilic aromatic substitution of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine are not extensively documented, the expected outcomes can be predicted based on established principles of organic chemistry.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions would be primarily governed by the powerful directing effect of the methoxy group.

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Chloromethyl-1-(3-nitro-4-methoxy-benzyl)-piperidine |

| Bromination | Br₂/FeBr₃ | 2-Chloromethyl-1-(3-bromo-4-methoxy-benzyl)-piperidine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Chloromethyl-1-(3-acyl-4-methoxy-benzyl)-piperidine |

Ring Transformations and Cycloaddition Reactions of the Piperidine Core

The 2-chloromethyl-piperidine scaffold is a valuable precursor for the synthesis of bicyclic alkaloid structures through intramolecular cyclization, which constitutes a significant ring transformation. The reactive chloromethyl group can act as an electrophilic center for an intramolecular nucleophilic attack by a suitably positioned group, or the piperidine nitrogen itself can be involved in such transformations after deprotection.

A notable transformation is the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. nih.gov In a typical reaction sequence, the nitrogen of a 2-(chloromethyl)piperidine (B3272035) derivative, after removal of the N-benzyl protecting group, can act as a nucleophile. However, a more versatile approach involves the reaction of N-substituted 2-(chloromethyl)piperidines with nucleophiles that subsequently participate in a cyclization. For instance, reaction with an acetylenic sulfone followed by base-induced intramolecular alkylation can lead to the formation of a bicyclic enamine sulfone, a precursor to indolizidine alkaloids. nih.gov

This intramolecular cyclization represents a powerful strategy for constructing fused bicyclic systems from the monocyclic 2-chloromethyl-piperidine core. While cycloaddition reactions are a primary method for the initial synthesis of the piperidine ring itself, their application starting from a pre-formed and substituted piperidine like 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine for further ring construction is less common.

Stereochemical Control in Reactions and Product Derivatization

The carbon atom at the 2-position of the piperidine ring in 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine is a stereocenter. Consequently, reactions involving this compound must consider the stereochemical outcomes. If the starting material is racemic, its reactions will typically yield racemic or diastereomeric products. However, if an enantiomerically pure starting material is used, the stereochemistry of the products can be controlled.

In the context of the intramolecular cyclization to form bicyclic alkaloids, the stereochemistry of the newly formed ring junction is of paramount importance. The cyclization, often proceeding through an S(_N)2 mechanism, would result in the inversion of configuration at the carbon atom of the chloromethyl group.

For product derivatization, if a racemic mixture of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine is used, the resulting racemic mixture of bicyclic products may be separated using techniques such as chiral chromatography. Alternatively, the starting racemic piperidine derivative can be resolved into its individual enantiomers before proceeding with further chemical transformations, thereby allowing for the synthesis of enantiomerically pure target molecules. The stereoselective synthesis of 2-substituted piperidines is a well-established field, often employing chiral auxiliaries or catalysts to achieve high levels of enantiopurity. cdnsciencepub.comresearchgate.netnih.govresearchgate.netnih.gov

Academic Research Applications and Structure Activity Relationship Sar Studies of the Compound

Role as a Key Synthetic Intermediate and Building Block

The structural features of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, namely the reactive chloromethyl group and the versatile piperidine (B6355638) scaffold, make it a valuable building block in organic synthesis.

Precursor for the Synthesis of Complex Bioactive Molecules

The N-benzylpiperidine framework is a common motif in a multitude of biologically active compounds. The presence of the 4-methoxybenzyl group on the piperidine nitrogen is a strategic choice in multi-step syntheses. This group can serve as a stable protecting group that can be removed under specific conditions if necessary. The chloromethyl group at the 2-position of the piperidine ring is a key functional handle, allowing for nucleophilic substitution reactions to introduce a wide array of other functional groups and build molecular complexity.

For instance, similar N-benzylpiperidine structures are utilized in the synthesis of potent acetylcholinesterase (AChE) inhibitors. The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), a well-known drug for Alzheimer's disease, showcases the importance of the N-benzylpiperidine core in constructing complex, pharmacologically active molecules. beilstein-journals.orgnih.gov Although not starting directly from 2-chloromethyl-1-(4-methoxy-benzyl)-piperidine, the synthetic strategies employed in creating such molecules often involve the coupling of a substituted benzylpiperidine fragment with another cyclic or aromatic system. beilstein-journals.orgnih.gov The chloromethyl derivative provides a direct route for such coupling reactions.

The versatility of this building block is further demonstrated in the synthesis of various heterocyclic systems. For example, reaction of similar 1-benzyl-4-(chloromethyl)piperidine (B168575) structures with purines can lead to the formation of both N-benzylpiperidine and N-benzylpyrrolidine derivatives through a proposed azoniabicyclo[2.2.1]heptane intermediate.

Utility in Cascade and Multicomponent Reaction Sequences

While specific examples detailing the use of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine in cascade or multicomponent reactions (MCRs) are not extensively documented in readily available literature, the inherent reactivity of the molecule suggests its potential in such synthetic strategies. Cascade reactions, which involve a series of intramolecular transformations, and MCRs, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are powerful tools for the efficient synthesis of complex molecules. beilstein-journals.org

The chloromethyl group can act as an electrophile, initiating a sequence of reactions. For example, a reaction with a nucleophile could be the first step in a cascade that leads to the formation of a more complex heterocyclic system. In the context of MCRs, 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine could potentially serve as one of the components, providing the piperidine scaffold to the final product. For instance, in a Ugi or Passerini reaction, the amine component could be a precursor to the N-benzylpiperidine moiety, or the chloromethyl group could participate in a post-condensation cyclization. The development of novel MCRs involving this building block remains an area of interest for synthetic chemists. nih.gov

Exploration in Medicinal Chemistry Research (Non-Clinical Focus)

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The 1-(4-methoxy-benzyl)-2-(chloromethyl)piperidine structure serves as a valuable starting point for the design and synthesis of novel therapeutic candidates.

Design and Synthesis of Novel Piperidine-Containing Therapeutic Candidates

The synthesis of novel therapeutic candidates often involves the modification of a core scaffold to optimize its pharmacological properties. Starting from 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, medicinal chemists can readily introduce various substituents at the 2-position via nucleophilic substitution of the chlorine atom. This allows for the exploration of the structure-activity relationship (SAR) by systematically varying the chemical groups at this position.

For example, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized and evaluated for cytotoxic activity, demonstrating the utility of the benzyl-substituted heterocyclic core in developing new compounds. rsc.org Similarly, piperidine derivatives have been designed as novel human heat shock protein 70 (HSP70) inhibitors for the potential treatment of drug-resistant tumors. nih.gov The synthesis of these compounds often involves the use of a functionalized piperidine precursor that allows for the introduction of diverse chemical moieties.

In Vitro Pharmacological Characterization and Screening

Derivatives synthesized from the 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine scaffold are subjected to a variety of in vitro assays to determine their biological activity and potential as therapeutic agents.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Derivatives of N-benzylpiperidine are well-known for their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed significant anti-AChE activity, with one of the most potent compounds exhibiting an IC50 value of 0.56 nM. nih.gov Another study on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine found it to be a potent AChE inhibitor with an IC50 of 5.7 nM and a selective affinity 1250 times greater for AChE than for butyrylcholinesterase (BChE). researchgate.net A series of N-Benzyl piperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and AChE, with one compound showing an AChE IC50 of 6.89 μM. nih.gov

Histone Deacetylases (HDAC) Inhibition:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. A series of N-benzyl piperidine derivatives were designed and synthesized as dual inhibitors of HDAC and AChE. One of the compounds exhibited an HDAC IC50 value of 0.17 μM. nih.gov Other research has also focused on alkyl piperidine and piperazine (B1678402) hydroxamic acids as HDAC inhibitors. nih.gov

USP1/UAF1 Inhibition:

The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex is involved in DNA damage response and is a target for cancer therapy. Pimozide, a diphenylbutylpiperidine derivative, has been identified as an inhibitor of USP1/UAF1. nih.gov Further studies have led to the development of more potent and selective inhibitors, such as ML323, with an IC50 of 76 nM. nih.govresearchgate.net The IC50 values for various inhibitors against USP1/UAF1 are presented in the table below. researchgate.net

Falcipain-2 Inhibition:

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and a key target for antimalarial drugs. Piperidine-based chalcones have been evaluated for their anti-malarial activity and inhibition of falcipain-2, with IC50 values for cell growth inhibition ranging from 1.60 to 153.51 μM. researchgate.net Sulfonamide based pyrimidine (B1678525) derivatives have also been shown to inhibit falcipain-2, with one compound having an IC50 of 4.1 μM. malariaworld.org

Below are interactive data tables summarizing the inhibitory activities of various piperidine derivatives against the aforementioned enzymes.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Piperidine Derivatives

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (AChE/BuChE) |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 | ~10,080 | ~18,000 |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | ~7,125 | ~1,250 |

| N-Benzyl piperidine derivative d5 | 6,890 | - | - |

Table 2: Inhibition of Histone Deacetylases (HDACs) by Piperidine Derivatives

| Compound | HDAC IC50 (µM) |

|---|---|

| N-Benzyl piperidine derivative d5 | 0.17 |

| N-Benzyl piperidine derivative d10 | 0.45 |

Table 3: Inhibition of USP1/UAF1 by Piperidine and Related Derivatives

| Compound | USP1/UAF1 IC50 (µM) |

|---|---|

| Pimozide | 2 |

| GW7647 | 5 |

| ML323 | 0.076 |

| SJB2-043 | 0.544 |

| C527 | 0.88 |

Table 4: Inhibition of Falcipain-2 by Piperidine-Based Compounds

| Compound Class | Falcipain-2 IC50 (µM) |

|---|---|

| Piperidine-based chalcones (cell growth inhibition range) | 1.60 - 153.51 |

| Sulfonamide pyrimidine derivative SZ14 | 4.1 |

| Sulfonamide pyrimidine derivative SZ9 | 5.4 |

Receptor Binding and Ligand Affinity Studies

Piperidine derivatives are well-known for their interactions with various receptors in the central nervous system. The specific substitution pattern of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine suggests potential affinity for several key receptor families.

Dopamine (B1211576) D2 Receptor: The N-benzylpiperidine scaffold is a common feature in ligands targeting dopamine transporters (DAT) and receptors. nih.gov SAR studies on related series of compounds have demonstrated that substituents on the benzyl (B1604629) ring can modulate affinity and selectivity for dopamine receptor subtypes. nih.gov While direct binding data for 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine is unavailable, its structural similarity to other known DAT inhibitors suggests it could be a candidate for investigation in this area. nih.gov

Sigma Receptors: Sigma receptors (σ1 and σ2) are recognized as important targets for the development of therapeutics for neurological disorders and pain. The piperidine ring is a key pharmacophoric element for many high-affinity sigma receptor ligands. rsc.orgnih.gov The N-benzyl group is a common substituent in potent σ1R ligands, and its conformation and electronic properties play a significant role in receptor binding. nih.gov

Table 1: Potential Receptor Targets for 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine Based on Structural Analogs

| Receptor Target | Relevant Structural Moiety | Rationale from Analog Studies |

|---|---|---|

| Dopamine D2 Receptor | N-Benzylpiperidine | N-benzyl group and its substituents influence DAT affinity. nih.gov |

| Histamine H3 Receptor | N-Substituted Piperidine | Essential scaffold for H3R antagonists. researchgate.net |

In Vitro Antimicrobial, Antifungal, and Antimycobacterial Activity Evaluations

The piperidine nucleus is a versatile scaffold that has been incorporated into various agents with antimicrobial properties.

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that novel piperidine derivatives exhibit a range of antibacterial and antifungal activities. academicjournals.orgbiointerfaceresearch.comijpbs.comresearchgate.net The specific activity is highly dependent on the substitution pattern on the piperidine ring and the N-substituent. For instance, certain N-alkyl piperidinium (B107235) chlorides have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria as well as Candida species. nih.gov Derivatives of 2-chloromethyl-1H-benzimidazole have also shown antifungal properties, suggesting the chloromethyl group could contribute to bioactivity. nih.gov

Antimycobacterial Activity: The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. While direct testing of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine has not been reported, related structures such as 2-substituted piperidine derivatives have been evaluated for antimycobacterial activity. The lipophilicity and electronic properties conferred by the N-benzyl group and its substituents are often key factors in cellular uptake and activity against Mycobacterium tuberculosis.

Antioxidant Properties Investigations

Several classes of piperidine derivatives have been evaluated for their antioxidant potential. academicjournals.orgresearchgate.netajchem-a.com The mechanism of action is often attributed to the ability of the molecule to scavenge free radicals. The presence of electron-donating groups, such as a methoxy (B1213986) group on a phenyl ring, can enhance antioxidant activity. The N-(4-methoxybenzyl) moiety in the subject compound could potentially contribute to free-radical scavenging properties, a hypothesis that would require experimental validation through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging capacity test. academicjournals.orgmdpi.com

Antimalarial Activity Screening

The piperidine ring is a structural component in several known antimalarial agents. nih.govnih.gov Extensive research has focused on synthesizing and screening libraries of substituted piperidine and piperazine derivatives against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govresearchgate.netmalariaworld.org The activity of these compounds is often linked to their ability to interfere with heme detoxification in the parasite. The N-substitution on the piperidine ring is a common site for modification to optimize potency and pharmacokinetic properties. nih.govdtic.mil Therefore, screening 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine for antiplasmodial activity would be a logical step based on precedent from related chemical series.

Structure-Activity Relationship (SAR) Derivations

Based on the literature for related piperidine derivatives, hypothetical SARs for 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine can be proposed.

Influence of the 2-Chloromethyl Group on Binding and Efficacy Profiles

The substitution at the 2-position of the piperidine ring introduces a chiral center and a potentially reactive chloromethyl group.

Chemical Reactivity: The chloromethyl group is a potential electrophile. While often used as a synthetic handle for further modification, it could also act as a reactive moiety, potentially forming covalent bonds with biological nucleophiles within a receptor or enzyme active site. This could lead to irreversible inhibition, a property that can be advantageous or disadvantageous depending on the target. Studies on 2-chloromethyl-1H-benzimidazole derivatives have shown that this group is a key precursor for synthesizing biologically active compounds. nih.gov

Modulations of Biological Response by the N-(4-Methoxybenzyl) Substitution Pattern

The N-benzyl group is a common feature in bioactive piperidines, and its substitution pattern is a critical determinant of activity. nih.govresearchgate.netnih.govnih.gov

Receptor Affinity and Selectivity: The 4-methoxy group is an electron-donating substituent that can influence the electronic properties of the benzyl ring. This can affect pi-pi stacking or cation-pi interactions with aromatic residues in receptor binding sites. For many CNS receptors, the nature and position of substituents on the N-benzyl ring are key to modulating affinity and selectivity between different receptor subtypes (e.g., dopamine vs. serotonin (B10506) transporters or sigma-1 vs. sigma-2 receptors). nih.gov

Pharmacokinetic Properties: The N-(4-methoxybenzyl) group impacts the lipophilicity of the molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier, which is essential for activity against CNS targets. Modifying this group is a standard strategy in medicinal chemistry to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Summary of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine |

| N-dodecyloxycarbonylmethyl-N-methyl-piperidinium chloride |

| N-dodecyl-N-ethoxycarbonylmethyl-piperidinium chloride |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| Melperone |

| Chloroquine |

Conformational Effects of the Piperidine Ring and its Substituents on Activity

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure, which is dictated by the conformation of the piperidine ring and the orientation of its substituents. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, the presence of bulky substituents, such as the 1-(4-methoxy-benzyl) group and the 2-chloromethyl group in 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, can significantly influence the conformational equilibrium.

In a standard chair conformation, substituents can occupy either axial or equatorial positions. For a 2-substituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6. nih.gov However, the large N-benzyl group introduces additional steric considerations. The N-benzyl group itself is flexible, but its orientation is critical. The lowest energy conformation often involves the equatorial positioning of the C2-substituent. nih.gov The interplay between the N1 and C2 substituents can lead to a complex conformational landscape, potentially including chair, twist-boat, and boat forms. ias.ac.in The preference for a specific conformation can be crucial for binding to a biological target, as receptor binding pockets are stereospecific. The axial or equatorial orientation of the chloromethyl group can determine whether the molecule fits into the active site of an enzyme or receptor and can influence the strength of intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov Therefore, understanding the preferred conformation is a key aspect of structure-activity relationship (SAR) studies. nih.gov

Theoretical and Computational Investigations

Theoretical and computational chemistry provide powerful tools to investigate the properties of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. chemrevlett.comresearchgate.net For 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, docking studies can be employed to simulate its interaction with a potential biological target. These simulations would place the compound into the binding site of a receptor and score the different poses based on factors like intermolecular forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 4-methoxy-benzyl group and the chloromethyl group would be assessed for their potential interactions with amino acid residues in the binding pocket. nih.gov

Molecular dynamics (MD) simulations build upon the static picture provided by docking. MD simulations analyze the physical movements of atoms and molecules over time, offering insights into the stability of the ligand-receptor complex. nih.govnih.govrsc.org An MD simulation of the 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine-protein complex would reveal how the compound and the protein adjust their conformations upon binding and assess the stability of the interactions identified in docking studies over a simulated period. nih.gov This can help in understanding the dynamic behavior of the ligand in the binding site and provide a more accurate estimation of binding affinity.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis, Natural Bond Orbital Analysis)

Quantum chemical calculations offer a detailed understanding of the electronic structure of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations can be used to optimize the geometry of the molecule, determine its vibrational frequencies, and calculate various electronic properties. derpharmachemica.comdergipark.org.tr These calculations are fundamental for understanding the molecule's intrinsic stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net For 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1250.5 | Indicates the overall stability of the molecule's electronic structure. |

| HOMO Energy (eV) | -6.2 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -0.8 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.4 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment (Debye) | 2.5 | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Conformational Analysis and Potential Energy Surface Mapping

Computational conformational analysis is used to identify all possible low-energy conformations of a flexible molecule like 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine. nih.gov By systematically rotating the rotatable bonds (e.g., the C-N bond of the benzyl group, the C-C bond of the chloromethyl group), a potential energy surface (PES) can be generated. libretexts.org A PES is a multi-dimensional map that shows the potential energy of the molecule as a function of its geometric parameters. researchgate.netarxiv.org

The PES allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between these conformers. libretexts.org This information is critical for understanding which shapes the molecule is likely to adopt in solution and which conformation is most likely to be biologically active. The analysis can reveal, for instance, the energy difference between chair conformations with the chloromethyl group in an axial versus an equatorial position. nih.gov

Future Directions in Research on 2 Chloromethyl 1 4 Methoxy Benzyl Piperidine

Development of Innovative and Sustainable Synthetic Routes

The synthesis of N-substituted piperidines is a cornerstone of medicinal chemistry. nih.gov Future research should prioritize the development of efficient, sustainable, and scalable methods for producing 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, moving beyond traditional multi-step, low-yielding syntheses.

Green Chemistry Approaches: Conventional methods often suffer from harsh reaction conditions and the generation of significant waste. researchgate.net A more sustainable approach would involve the direct alkylation of 2-(chloromethyl)piperidine (B3272035) with 4-methoxybenzyl chloride. scribd.com This strategy, utilizing environmentally benign solvents and carbonate bases, would minimize waste streams, with carbon dioxide being a primary byproduct. scribd.com

Biocatalysis and Chemo-enzymatic Strategies: To access enantiomerically pure forms of the compound, which is critical for evaluating pharmacological activity and reducing off-target effects, biocatalytic methods are highly promising. Enzymes such as transaminases can be employed in asymmetric synthesis to produce chiral piperidines with high enantiomeric excess under mild, aqueous conditions. ucd.ieresearchgate.net A chemo-enzymatic approach, combining chemical synthesis with biocatalytic steps, could provide an efficient pathway to specific stereoisomers. nih.gov

Continuous Flow Synthesis: Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved reaction control, higher yields, and straightforward scalability. springerprofessional.debohrium.comapple.com Implementing a continuous flow process for the synthesis of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine could significantly accelerate reaction times and facilitate large-scale production for further studies. researchgate.netmdpi.com

| Synthetic Route | Key Advantages | Potential Challenges | Sustainability Profile |

|---|---|---|---|

| Traditional Multi-step Synthesis | Well-established procedures for related compounds | Low overall yield, harsh reagents, significant waste | Low |

| Green Direct Alkylation | Improved atom economy, reduced waste, milder conditions | Optimization of reaction conditions for high selectivity | High |

| Biocatalytic/Chemo-enzymatic Synthesis | Access to enantiomerically pure compounds, mild conditions | Enzyme screening and optimization, potential scalability issues | Very High |

| Continuous Flow Chemistry | High throughput, enhanced safety, precise control, scalability | Initial setup cost, optimization of flow parameters | High |

Exploration of Novel Reactivity Pathways for Diversification

The chemical structure of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine offers multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.

Functionalization via the Chloromethyl Group: The primary site for diversification is the reactive 2-chloromethyl group. This electrophilic center is primed for nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, azides, and cyanides. This would allow for the introduction of various functional groups and pharmacophores, leading to novel derivatives with potentially enhanced biological activities.

Piperidine (B6355638) Ring Modifications: More advanced synthetic strategies could target the piperidine ring itself. Palladium-catalyzed C-H activation could enable the introduction of aryl or other groups at specific positions on the ring, a challenging but powerful transformation for creating structural complexity. acs.org Furthermore, ring-opening reactions could transform the piperidine scaffold into novel acyclic structures, which can then be used in diversity-generating syntheses. researchgate.net Ring expansion protocols, for instance, could convert the piperidine into larger nitrogen-containing heterocycles. nih.gov

N-(4-methoxy-benzyl) Group Manipulation: The N-benzyl group, while important for the activity of many piperidine-based compounds, can also be viewed as a protecting group. Its cleavage would unmask the secondary amine, which could then be re-functionalized with different substituents to explore structure-activity relationships (SAR).

| Reactivity Pathway | Reagents/Conditions | Resulting Compound Class | Potential Utility |

|---|---|---|---|

| Nucleophilic Substitution (at C2-CH2Cl) | Amines, Thiols, Azides, Cyanides | 2-Aminomethyl-, 2-Thiomethyl-, 2-Azidomethyl-, 2-Cyanomethyl-piperidines | Introduction of diverse functional groups for SAR studies |

| C-H Arylation | Palladium catalyst, Aryl halide | Aryl-substituted piperidines | Exploration of novel chemical space |

| Ring-Opening/Ring-Closing | Oxidative cleavage, Reductive amination | Novel heterocyclic and acyclic scaffolds | Generation of structurally unique derivatives |

| N-Debenzylation and Re-alkylation | Hydrogenolysis, Alkyl halides | N-Substituted-2-chloromethyl-piperidines | Fine-tuning of physicochemical and pharmacological properties |

Expanding the Scope of In Vitro Biological Applications and Target Identification

The N-benzylpiperidine moiety is present in numerous approved drugs, highlighting its therapeutic potential. nih.gov A key future direction is the systematic exploration of the biological activities of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine and its derivatives.

Cholinesterase Inhibition for Alzheimer's Disease: A significant body of research has identified N-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govacgpubs.orgijpsi.org The basic piperidine nitrogen is thought to be a crucial pharmacophoric element for interacting with the AChE active site. rsc.org Therefore, a primary avenue of investigation should be the evaluation of the parent compound and its derivatives for their ability to inhibit these enzymes. nih.gov

In Silico Target Prediction: Before extensive in vitro screening, computational tools can be employed to predict potential biological targets. Platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze chemical structures to forecast their likely protein interactions and pharmacological effects. clinmedkaz.org This in silico approach can help prioritize experimental testing and uncover unexpected therapeutic possibilities for this class of compounds.

Screening Against Other CNS Targets: Given the prevalence of the piperidine scaffold in drugs acting on the central nervous system (CNS), derivatives should be screened against other relevant targets. These could include sigma receptors, dopamine (B1211576) receptors, and opioid receptors, which have been shown to interact with other piperidine-containing molecules. tandfonline.comtandfonline.comnih.gov

| Biological Target | Therapeutic Area | Rationale for Investigation |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-benzylpiperidine is a known pharmacophore for AChE inhibitors. nih.govrsc.org |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Often targeted alongside AChE for a dual-inhibition approach. acgpubs.org |

| Sigma Receptors (S1R, S2R) | Neurodegenerative Diseases, Psychiatric Disorders | Piperidine-based compounds have shown high affinity for sigma receptors. nih.govrsc.org |

| Dopamine Receptors (e.g., D2) | Schizophrenia, Parkinson's Disease | Piperidine derivatives have been designed as dopamine receptor ligands. tandfonline.com |

| μ-Opioid Receptor | Pain Management | The piperidine moiety is a core component of many opioid analgesics. tandfonline.com |

Advanced Computational Modeling for Mechanism Elucidation and Rational Design of Derivatives

Computational chemistry offers powerful tools to accelerate the research and development process, from understanding reaction mechanisms to designing more potent and selective molecules.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations can be used to model reaction pathways at the quantum mechanical level. unibo.it This would be invaluable for optimizing the proposed innovative synthetic routes by providing insights into transition states and reaction energetics. mdpi.com DFT can also help rationalize the observed reactivity and selectivity in the diversification pathways.

Rational Drug Design with QSAR: Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of compounds with their biological activity. tandfonline.com By developing QSAR models for a series of derivatives of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine, it would be possible to identify the key structural features that govern their potency and selectivity, thereby guiding the design of new, more effective compounds. tandfonline.comnih.govnih.gov

Molecular Docking and Dynamics Simulations: To understand how these compounds interact with their biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are indispensable. scielo.br Docking can predict the preferred binding pose of a ligand within a protein's active site, while MD simulations can provide insights into the stability of the ligand-protein complex over time. mdpi.commdpi.comresearchgate.net These techniques would be crucial for rationalizing the SAR data and for the structure-based design of next-generation derivatives targeting enzymes like AChE. nih.gov

| Computational Method | Specific Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of synthetic reaction pathways | Understanding of reaction mechanisms and optimization of conditions. unibo.it |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural descriptors with biological activity | Predictive models to guide the design of more potent analogues. tandfonline.com |

| Molecular Docking | Predicting binding modes in target proteins (e.g., AChE) | Identification of key interactions and initial SAR explanation. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes | Dynamic understanding of binding and refinement of docking poses. rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine?

- Methodological Answer : A typical synthesis involves nucleophilic substitution under anhydrous conditions. For example, chloromethylation of the piperidine core can be achieved using chloroacetyl chloride in dichloromethane, followed by coupling with 4-methoxybenzyl groups via a base-mediated reaction (e.g., NaOH or K₂CO₃) . Purification often involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict temperature control (~0–5°C during exothermic steps) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for distinguishing positional isomers, particularly in resolving signals from the chloromethyl and methoxybenzyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive stereochemical assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes H301 (toxic if swallowed) and H315 (skin irritation). Use fume hoods for synthesis steps involving volatile solvents. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers in cool, dark environments to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates to identify energetically favorable pathways. For example, quantum mechanical simulations (e.g., Gaussian or ORCA software) can optimize geometries of chloromethylation intermediates and calculate activation energies. Machine learning algorithms (e.g., ICReDD’s reaction path search methods) integrate experimental data to narrow optimal conditions, reducing trial-and-error approaches .

Q. What strategies resolve discrepancies in spectroscopic data between structural analogs?

- Methodological Answer : Comparative studies using terahertz time-domain spectroscopy (THz-TDS) differentiate subtle conformational changes in analogs (e.g., chlorophenyl vs. methoxyphenyl substitutions). Pairing experimental data with DFT-simulated spectra validates assignments. For example, THz-TDS revealed distinct absorption peaks for 2- and 4-chlorophenyl benzimidazoles, resolving ambiguities in NMR interpretations .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer : Kinetic studies using in-situ monitoring (e.g., ReactIR) identify rate-limiting steps. For instance, slow addition of chloroacetyl chloride prevents side reactions. Solvent screening (e.g., dichloromethane vs. THF) improves solubility of intermediates. Catalytic additives (e.g., DMAP) accelerate coupling steps, while flow chemistry setups enhance reproducibility in scaling up .

Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : High-throughput screening (HTS) against target enzymes (e.g., kinases or GPCRs) identifies preliminary activity. Molecular docking simulations (AutoDock Vina) predict binding affinities to receptors like serotonin transporters. In vitro assays (e.g., MTT for cytotoxicity) validate selectivity, while ADMET profiling (e.g., CYP450 inhibition) assesses drug-likeness .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or solubility profiles?

- Methodological Answer : Reproduce measurements using standardized protocols (e.g., DSC for melting points). Solubility discrepancies may arise from polymorphic forms; X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous states. Cross-validate with peer-reviewed datasets (e.g., NIST Chemistry WebBook) to isolate experimental errors .

Q. Why do synthetic yields vary across literature reports for similar piperidine derivatives?

- Methodological Answer : Variations often stem from differences in reagent purity, solvent drying, or workup methods. Systematic DOE (Design of Experiments) evaluates factors like temperature, stoichiometry, and catalyst loading. For example, anhydrous K₂CO₃ increases yields in SN2 reactions compared to hydrated forms .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 120–125°C | |

| LogP (Partition Coefficient) | HPLC-based assay | 2.8 ± 0.3 | |

| Cytotoxicity (IC₅₀) | MTT assay (HEK293 cells) | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.